Product packaging for 7-Bromo-6-chloro-2-methyl-indazole(Cat. No.:)

7-Bromo-6-chloro-2-methyl-indazole

Cat. No.: B13905488
M. Wt: 245.50 g/mol
InChI Key: ZJGKDNMGGLIJNR-UHFFFAOYSA-N
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Description

Overview of Indazole as a Fundamental Heterocyclic Scaffold

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. sigmaaldrich.comsigmaaldrich.com This fusion results in a system with two nitrogen atoms, and it can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-form is generally the more thermodynamically stable and thus the predominant tautomer. The unique electronic properties and the planar nature of the indazole ring allow for a wide array of chemical modifications through positional functionalization, making it a versatile building block in synthetic chemistry. This structural versatility is a key reason why indazole derivatives are prominent in the development of new physiologically active molecules.

The indazole nucleus is a crucial component in a multitude of synthetic compounds and serves as an essential starting material for creating more complex, drug-like molecules. Its ability to participate in various chemical reactions to introduce different functional groups has made it a molecule of great interest to synthetic organic chemists. sigmaaldrich.com

Historical Trajectories of Indazole Research in Chemical Sciences

The journey of indazole chemistry began with its synthesis by Emil Fischer in 1883. For many decades following its discovery, research into indazole and its derivatives progressed steadily, uncovering fundamental aspects of their chemical reactivity and properties. However, it was in the latter half of the 20th century that interest in this scaffold intensified dramatically. This surge was largely driven by the discovery of the diverse biological activities exhibited by indazole-containing compounds. sigmaaldrich.com

Early investigations focused on the synthesis of the basic indazole ring and simple substituted derivatives. Over the years, synthetic methodologies have become increasingly sophisticated, allowing for precise control over the substitution pattern on both the benzene and pyrazole rings. The development of modern catalytic processes, including palladium-catalyzed cross-coupling reactions, has further expanded the synthetic toolbox for creating a vast library of indazole analogues. This historical development has laid a robust foundation for the contemporary applications of indazoles in drug discovery and other fields.

Contemporary Relevance of Indazole-Containing Compounds Across Academic Disciplines

Today, the indazole scaffold is more relevant than ever, with its presence in numerous FDA-approved drugs and a multitude of compounds in clinical trials. The range of biological activities associated with indazole derivatives is remarkably broad, encompassing anti-inflammatory, antimicrobial, anticancer, anti-HIV, and neuroprotective properties. For instance, drugs like Benzydamine (an anti-inflammatory agent), Granisetron (an antiemetic), and Pazopanib (an anticancer agent) all feature the indazole core, highlighting its therapeutic importance. sigmaaldrich.com

The significance of indazoles extends beyond medicinal chemistry. They are utilized in the development of agrochemicals, dyes, and as functional materials. In academic research, indazole derivatives are frequently used as chemical probes to study biological pathways, particularly as inhibitors of protein kinases, a class of enzymes often implicated in cancer. The continuous exploration of new synthetic routes and the ever-expanding scope of their biological applications ensure that indazoles will remain a focal point of research across various scientific disciplines for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClN2 B13905488 7-Bromo-6-chloro-2-methyl-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

7-bromo-6-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3

InChI Key

ZJGKDNMGGLIJNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=C(C2=N1)Br)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 7 Bromo 6 Chloro 2 Methyl Indazole and Its Precursors

Elucidation of Reaction Pathways for Indazole Ring Annulation

The formation of the indazole core, a bicyclic aromatic heterocycle, can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. While direct synthesis of 7-Bromo-6-chloro-2-methyl-indazole is not extensively detailed in the literature, the annulation mechanisms for its precursors, typically substituted phenylhydrazines or other ortho-functionalized benzenes, are well-studied.

One common pathway involves the intramolecular cyclization of ortho-haloaryl precursors. For instance, the synthesis of 1H-indazoles can be achieved through a copper-catalyzed intramolecular Ullmann-type reaction. mdpi.comdaneshyari.com The mechanism of this reaction is complex and several pathways have been proposed, including:

Oxidative addition/reductive elimination: This pathway involves the oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the N-N or C-N bond. researchgate.net

Sigma bond metathesis: In this mechanism, the copper catalyst remains in the Cu(II) oxidation state. researchgate.net

Single Electron Transfer (SET): This pathway proposes the formation of a radical anion of the aryl halide. researchgate.net

Another powerful method for indazole synthesis is the transition-metal-catalyzed C-H activation and annulation cascade. Rhodium(III) and Cobalt(III) catalysts have proven effective in this regard. nih.govnih.gov For example, a proposed mechanism for the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes involves the azo group directing an ortho C-H activation to form a five-membered rhodacycle intermediate. nih.govacs.org This intermediate then adds to the aldehyde, followed by cyclative capture and aromatization to yield the 2H-indazole product. nih.gov

Cascade reactions starting from nitro-arenes also provide a route to the indazole scaffold. The synthesis of indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids is proposed to proceed through a nitroso intermediate formed via initial oxygen transfer and elimination. whiterose.ac.uk Subsequent intramolecular capture by a pendant imino group affords the cyclized indazole derivative. whiterose.ac.uk The formation of this nitroso intermediate has been supported by LCMS analysis at lower reaction temperatures. whiterose.ac.uk

Understanding Regioselectivity and Stereoselectivity in Functionalization Reactions

The functionalization of the indazole core, particularly N-alkylation, is complicated by the presence of two reactive nitrogen atoms (N1 and N2), leading to potential regioisomers. beilstein-journals.orgbeilstein-journals.org The formation of this compound from its 1H-precursor, 7-Bromo-6-chloro-1H-indazole, is a key example of such a reaction. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the substituents on the indazole ring. nih.govd-nb.info

Generally, direct alkylation of 1H-indazoles yields a mixture of N1 and N2 products. beilstein-journals.org However, specific conditions can favor one isomer over the other. For instance, in the alkylation of various substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. nih.govd-nb.info Conversely, Mitsunobu conditions often favor the formation of N2-substituted products. beilstein-journals.org

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have provided significant insights into the origins of this regioselectivity. beilstein-journals.orgnih.gov It has been proposed that in the presence of alkali metal cations like Na⁺ or Cs⁺, a deprotonated indazole intermediate forms a tight ion pair. nih.govresearchgate.net For indazoles with an electron-withdrawing substituent at the C3 position (like an ester), the cation can chelate between the N2 atom and the carbonyl oxygen, directing the alkylating agent to the N1 position. beilstein-journals.orgnih.gov The regioselectivity can be reversed by changing the substitution pattern; for example, a substituent at the C7 position can direct alkylation to the N2 position through similar chelation effects. beilstein-journals.orgnih.gov

The regioselectivity of C-H functionalization on the benzene (B151609) ring of the indazole scaffold is also a critical aspect. Direct bromination of 4-substituted 1H-indazoles with N-Bromosuccinimide (NBS) has been shown to be regioselective for the C7 position. nih.gov The nature of the substituent at the C4 position influences the reaction, with electron-donating groups on a sulfonamide substituent leading to high yields of the C7 monobrominated product. nih.gov

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of Substituted Indazoles.
Indazole SubstrateAlkylation ConditionsMajor ProductRegioselectivity (N1:N2)Proposed Rationale
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl sulfonate, Cs₂CO₃, Dioxane, 90 °CN1-alkylated>98:2Chelation of Cs⁺ between N2 and C3-ester directs alkylation to N1. beilstein-journals.orgnih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateAlcohol, DEAD, TPP, THF, 50 °C (Mitsunobu)N2-alkylatedHigh N2 selectivityMechanism proceeds via non-covalent interactions with the phosphonium (B103445) intermediate, favoring N2 attack. beilstein-journals.org
3-Carboxamide-1H-indazoleAlkyl bromide, NaH, THFN1-alkylated>99:1Strong N1 selectivity driven by Na⁺ chelation. nih.gov
7-Nitro-1H-indazoleAlkyl bromide, NaH, THFN2-alkylated4:96Steric and electronic effects of the C7-substituent favor N2 alkylation. nih.govd-nb.info

Kinetic and Thermodynamic Analyses of Indazole Transformations

The outcome of many chemical reactions, including the functionalization of indazoles, can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org The distinction is crucial when competing reaction pathways lead to different products. wikipedia.org The kinetic product is the one that forms faster due to a lower activation energy, while the thermodynamic product is the more stable one and predominates when the reaction is reversible and allowed to reach equilibrium. libretexts.orglibretexts.org

In the context of indazole chemistry, the 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgresearchgate.netmdpi.com This inherent stability difference plays a significant role in functionalization reactions. For N-alkylation, regioselective synthesis of the N1-substituted indazole, often the thermodynamic product, can be achieved through an equilibration process. nih.govd-nb.info This is typically favored by conditions that allow for reversibility, such as higher temperatures and the use of solvents like dimethylformamide (DMF). d-nb.infobeilstein-journals.org

Conversely, kinetic control can be established by using conditions that make the reaction essentially irreversible, such as low temperatures. wikipedia.orglibretexts.org In the deprotonation of an unsymmetrical ketone, for example, low temperatures and sterically demanding bases favor the formation of the kinetic enolate, which results from the removal of the most accessible proton. wikipedia.org A similar principle applies to indazole alkylation, where specific base and solvent combinations at lower temperatures can favor the kinetic product.

DFT calculations have been instrumental in building energy profile diagrams for these transformations. beilstein-journals.org These computational models show the relative energies of the starting materials, transition states, intermediates, and products. By comparing the activation energies (Ea) for the pathways leading to the N1 and N2 products, the kinetic preference can be predicted. The relative Gibbs free energies (ΔG) of the final products determine the thermodynamic favorability. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have used DFT to calculate the energies of transition states involving chelation with Cs⁺, supporting the observation that the N1-product is favored under these specific conditions. beilstein-journals.orgnih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates in a reaction mechanism provide conclusive evidence for a proposed pathway. While often challenging due to their short lifetimes, a combination of spectroscopic methods, trapping experiments, and computational chemistry has been used to identify key intermediates in indazole synthesis and functionalization.

In the N-alkylation of indazoles, the primary intermediate is the deprotonated indazolide anion. The interaction of this anion with the counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) is critical for determining regioselectivity. DFT studies have characterized the geometry of these ion-pair intermediates, showing how chelation with other functional groups on the indazole ring can stabilize a particular conformation that directs the subsequent alkylation. beilstein-journals.orgnih.gov

In transition-metal-catalyzed annulation reactions, organometallic complexes are key intermediates. For rhodium-catalyzed C-H functionalization, five-membered rhodacycle complexes have been proposed. nih.govacs.org These species are formed by the directed activation of an ortho C-H bond and are the active intermediates that participate in the subsequent bond-forming steps. Similarly, in cobalt-catalyzed syntheses, cationic Co(III) species are considered essential for the initial C-H bond functionalization. nih.gov

For Ullmann-type couplings, the nature of the copper-containing intermediate is still a subject of debate. Proposed species include Cu(III)-aryl complexes arising from oxidative addition, as well as radical anions formed via single electron transfer. researchgate.net The exact nature of the intermediate likely depends on the specific substrates, ligands, and reaction conditions.

In some cascade reactions, organic intermediates have been detected. For example, during the synthesis of indazole acetic acids from 2-nitroaryl precursors, an intermediate with a mass-to-charge ratio consistent with a nitroso species was observed by LCMS when the reaction was performed at lower temperatures, lending support to the proposed mechanistic pathway. whiterose.ac.uk

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst can dramatically influence the yield, selectivity, and rate of chemical reactions involving indazoles. These effects are often intertwined, with the solvent influencing the solubility of reagents and the stability of catalysts and intermediates.

Solvent Effects: The solvent can impact regioselectivity in N-alkylation reactions. A study on the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with an ethyl sulfonate showed significant variation in yield with different solvents. While DMF and DMSO gave yields of 60% and 54% respectively, changing the solvent to dioxane at 90 °C surprisingly boosted the isolated yield to 96%. beilstein-journals.org This suggests that dioxane may better facilitate the formation of the key cesium-chelated intermediate at this temperature. beilstein-journals.org In Ullmann reactions, the use of water as a solvent with a surfactant like Tween 20 has been shown to be highly effective. daneshyari.comresearchgate.net This system forms micelles that can improve the solubility of the organic substrates and allows the reaction to proceed at a much milder temperature (60 °C) compared to traditional conditions which often require temperatures above 100 °C in solvents like toluene. daneshyari.comresearchgate.net

Catalyst and Base Effects: In transition-metal-catalyzed reactions, the catalyst system is paramount. For the Rh(III)-catalyzed synthesis of indazoles, a combination of [Cp*RhCl₂]₂ and a silver salt additive like AgSbF₆ is often required to generate the active cationic Rh(III) species necessary for C-H functionalization. nih.govacs.org Similarly, for Co(III)-catalyzed transformations, additives like AgOAc were found to be crucial for achieving high yields, although later developments led to silver-free catalyst systems. nih.gov

In N-alkylation, the base is not merely a deprotonating agent but a key component of the catalytic system that controls regioselectivity. The choice between a strong, non-coordinating base like NaH and a weaker, larger cation base like Cs₂CO₃ can completely switch the site of alkylation from N1 to N2 or vice versa, depending on the substrate. beilstein-journals.orgnih.gov This is attributed to the different coordinating abilities of the Na⁺ and Cs⁺ cations in forming chelated intermediates, as discussed in section 3.2. nih.gov

Table 2: Selected Examples of Solvent and Catalyst/Base Effects on Indazole Reactions.
Reaction TypeSubstrateConditionsOutcomeReference
N1-AlkylationMethyl 5-bromo-1H-indazole-3-carboxylateEt-OTs, Cs₂CO₃, DMF , 90 °C60% Yield beilstein-journals.org
N1-AlkylationMethyl 5-bromo-1H-indazole-3-carboxylateEt-OTs, Cs₂CO₃, Dioxane , 90 °C96% Yield beilstein-journals.org
Ullmann Coupling1H-Indazole + Aryl IodideCu₂O, Toluene , 110 °C, 24hGood conversion daneshyari.com
Ullmann Coupling1H-Indazole + Aryl IodideCu₂O, Water/Tween 20 , 60 °C, 2hGood yields, high N1-selectivity daneshyari.comresearchgate.net
C-H AnnulationAzobenzene + Aldehyde[CpRhCl₂]₂/AgSbF₆ , DioxaneEffective catalysis, forms 2H-indazole nih.govacs.org
C-H AnnulationAzobenzene + Aldehyde[CpCoCl₂]₂/AgOAc , DioxaneEffective catalysis, forms 2H-indazole nih.gov

Structure Activity Relationship Sar Studies of 7 Bromo 6 Chloro 2 Methyl Indazole Analogs

Positional Effects of Halogen Substituents on Molecular Interactions

The nature and position of halogen substituents on the indazole ring are critical determinants of a molecule's interaction with biological targets. Halogen atoms can influence binding affinity through a combination of steric, electronic, and hydrophobic effects, as well as through the formation of specific halogen bonds. nih.govnih.gov The substitution pattern in 7-Bromo-6-chloro-2-methyl-indazole places a bromine atom at position 7 and a chlorine atom at position 6.

Research on halogenated heterocycles has shown that such substitutions can significantly impact biological activity. For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, substitution with halogen atoms on the benzene (B151609) ring was found to increase the interaction with human serum albumin (HSA), with the binding affinity enhancing as the atomic number of the halogen increased. nih.gov This suggests that the bromo and chloro substituents on the indazole ring likely contribute significantly to protein-ligand binding strength.

The specific positioning of halogens is crucial. SAR studies on 1H-indazole derivatives have indicated that substituents at both the 4- and 6-positions play a vital role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com Similarly, the introduction of an electron-withdrawing halogen, such as fluorine, on a phenyl substituent of an indazole analog was shown to enhance antifungal and antibacterial activities. nih.govnih.gov These findings underscore the principle that the electron-withdrawing nature and the specific location of the halogens at positions 6 and 7 of the indazole core are key to modulating molecular interactions and, consequently, biological function. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is another factor that can direct crystal packing and enhance binding affinity with protein targets. nih.govresearchgate.net

Influence of N-Methylation at Position 2 on Indazole Scaffold Activity

The indazole ring has two nitrogen atoms (N-1 and N-2) that can be alkylated. The position of this alkylation has a profound effect on the molecule's properties and activity. For this compound, the methyl group is located at the N-2 position. The synthesis of N-2 substituted indazoles is often a challenge, as alkylation under basic conditions typically yields a mixture of N-1 and N-2 isomers, with the N-1 product often being the thermodynamically more stable and predominant isomer. rsc.orgnih.govnih.gov

However, specific reaction conditions can favor the formation of the N-2 methyl isomer. For instance, methylation of certain nitroindazoles under neutral conditions yields the 2-methyl derivative as the main product. rsc.org The choice of the methylating agent is also critical; studies on 6-nitro-1H-indazole have shown that different agents lead to vastly different ratios of N-1 and N-2 products. researchgate.net The kinetic accessibility of the N-2 lone pair is often cited as a reason for its preferential alkylation under certain conditions. researchgate.net

Impact of Side Chain and Ring Substituent Modifications on Biological Potency

Beyond the core halogen and N-methyl substitutions, modifications to other parts of the indazole scaffold, such as at the C-3 position or through the addition of other ring substituents, are a common strategy to optimize biological potency and selectivity. nih.gov

SAR studies on various indazole series have provided valuable insights. For example, in a series of indazole-based FGFR1 inhibitors, the size of an alkoxy side chain on an attached phenyl ring was directly correlated with activity; increasing the group size from methoxy (B1213986) to isopropoxy enhanced the inhibitory effect. nih.gov In a different series targeting Rho-kinase, the geometry of a side chain was paramount, with linear-shaped β-proline derivatives showing greater activity than their angular α-proline counterparts. nih.gov

The nature of the substituent at the C-3 position is frequently a focus of optimization. For a series of IDO1 inhibitors, a carbohydrazide (B1668358) moiety at the C-3 position was found to be crucial for strong inhibitory activity. nih.gov Similarly, the development of the anticancer drug Entrectinib involved modifications starting from a 3-amino-5-substituted indazole, demonstrating the importance of the 3-aminoindazole framework for potent enzyme inhibition. nih.gov The table below summarizes findings from various SAR studies on indazole analogs.

Indazole SeriesTarget/ActivityKey SAR FindingReference
Phenyl-substituted indazolesFGFR1 InhibitionIncreasing size of 3-alkoxyphenyl group (methoxy to isopropoxy) increased activity. nih.gov
Prolinamido indazolesRho-kinase Inhibitionβ-proline moiety (linear shape) was more potent than α-proline moiety (angular shape). nih.gov
3-Substituted 1H-indazolesIDO1 InhibitionA suitably substituted carbohydrazide moiety at the C3 position was crucial for strong activity. nih.gov
Curcumin indazole analogsCytotoxicity (WiDr cells)Compound with a 4-hydroxy-3-methoxyphenyl substituent showed the highest cytotoxicity and selectivity. japsonline.com
3,6-Disubstituted indazolesHepcidin Production InhibitionOptimization of substituents at positions 3 and 6 led to a potent inhibitor. nih.gov

These examples collectively illustrate that side-chain and further ring modifications are powerful tools for modulating the biological profile of indazole-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For halogenated indazole derivatives, QSAR studies provide a framework for understanding the key physicochemical properties that drive potency and for designing new, more effective analogs. nih.gov

3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have successfully generated models based on steric and electrostatic fields. The resulting contour maps provide a visual guide, indicating regions where bulky or electron-donating/withdrawing groups would be beneficial or detrimental to activity. nih.gov This allows for a rational design approach to optimize inhibitor potency.

Similarly, a QSAR model developed for indazole derivatives acting as estrogen receptor alpha (ER-α) antagonists highlighted the importance of specific atomic features. researchgate.net The model indicated that sp²-hybridized carbon and nitrogen atoms, along with a particular arrangement of hydrogen-bond donors and acceptors, were crucial for the binding profile. researchgate.net The statistical validation of these models is essential to ensure their predictive power. mdpi.com The table below summarizes key aspects of QSAR studies relevant to indazole derivatives.

Study FocusKey Descriptors/FindingsModel TypeReference
Indazole derivatives as HIF-1α inhibitorsSteric and electrostatic maps provide a framework for designing new inhibitors.3D-QSAR nih.gov
Indazole derivatives as ER-α antagonistssp²-hybridized C and N atoms and specific H-bond donor/acceptor patterns are important.MLR-based QSAR researchgate.net
Halogen-substituted benzothiazoles (related heterocycles)Models defined by Burden eigenvalues (BCUT descriptors) related to polarizability and van der Waals volumes.MLR-based QSAR mdpi.com
Water solubility of organohalogen compoundsModels can predict physicochemical properties crucial for drug development.QSAR researchgate.net

These models, when properly validated, serve as powerful predictive tools in the drug discovery process, enabling the prioritization of synthesis efforts on compounds with the highest probability of success.

Conformational Analysis and its Correlation with Activity Profiles

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a molecule to interact effectively with its target, it must adopt a specific, low-energy conformation that is complementary to the binding site. Conformational analysis, therefore, is a critical component of SAR studies.

Direct evidence of conformation impacting activity is seen in various indazole series. For a set of Rho-kinase inhibitors, compounds with a β-proline side chain, which adopted a more linear shape, were significantly more active than their α-proline counterparts that resulted in an angular conformation. nih.gov In another study, computational analysis revealed that a dissimilar orientation of the indazole ring in one analog led to a completely different set of interactions with its target kinase compared to other, more active compounds in the same series. nih.gov This demonstrates that even subtle changes in the preferred conformation can have a dramatic effect on binding and biological function. X-ray crystallography provides definitive experimental data on the solid-state conformation of molecules, such as has been determined for indazol-2-yl-acetic acid, revealing the precise geometry and intermolecular interactions. nih.gov

Molecular Target Identification and Biological Mechanism Elucidation of Indazole Derivatives

Enzyme Inhibition and Activation Profiling of Indazole Analogs

The indazole scaffold is a cornerstone in the design of various enzyme inhibitors, particularly targeting protein kinases, which are pivotal in cellular signaling. nih.gov The diverse pharmacological activities of indazole derivatives, including anti-tumor, anti-inflammatory, and anti-HIV effects, are often attributed to their interaction with specific enzymatic systems. nih.govnih.gov

Kinase Target Identification and Selectivity (e.g., PI3K, Akt, FGFR, PKMYT1)

Indazole derivatives have been extensively developed as potent inhibitors of a wide array of protein kinases, playing a crucial role in cancer therapy. nih.gov Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole core and function as tyrosine kinase inhibitors. mdpi.com

Fibroblast Growth Factor Receptors (FGFR): A notable number of indazole-based compounds have been identified as inhibitors of FGFRs. For instance, 1H-indazole derivatives have shown inhibitory activity against FGFR1-3 in the micromolar range. nih.gov Specifically, one of the most active inhibitors identified in a study, compound 106 , demonstrated IC50 values of 2.0 ± 0.4 µM for FGFR1, 0.8 ± 0.3 µM for FGFR2, and 4.5 ± 1.6 µM for FGFR3. nih.gov Structure-activity relationship (SAR) studies on 1H-indazol-3-amine derivatives revealed that fluorine substitution at the 6-position of the indazole ring can enhance both enzymatic and cellular potency against FGFR1 and FGFR2. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFR): Indazole derivatives are well-documented as inhibitors of VEGFR-2, a key mediator of tumor angiogenesis. nih.gov The substitution pattern on the indazole ring significantly influences the inhibitory potency. For example, indazole-pyrimidine based derivatives have shown promising results, with some compounds exhibiting IC50 values comparable to the established drug Pazopanib. nih.gov

Other Kinases: The versatility of the indazole scaffold extends to the inhibition of other critical kinases.

Aurora Kinases: Arylsulphonyl indazole derivatives have been studied as inhibitors of Aurora kinases, which are involved in cell division. nih.gov

Extracellular signal-regulated kinases (ERK1/2): A series of 1H-indazole amide derivatives have demonstrated potent enzymatic and cellular activity against ERK1/2. nih.gov

Janus Kinase (JAK): The JAK family of tyrosine kinases, which are involved in cytokine signaling, are also targets for indazole-based inhibitors. nih.govacs.org A novel and selective JAK3 inhibitor with an IC50 of 69 nM was developed from a pyrrolopyrimidine fragment. acs.org

DNA-Dependent Protein Kinase (DNA-PK): In the pursuit of DNA damage response inhibitors, a potent and selective inhibitor of DNA-PK, AZD7648 , was developed from an initial screening hit. nih.gov

Table 1: Kinase Inhibition Profile of Selected Indazole Derivatives

CompoundTarget KinaseIC50Reference
Compound 106FGFR12.0 ± 0.4 µM nih.gov
Compound 106FGFR20.8 ± 0.3 µM nih.gov
Compound 106FGFR34.5 ± 1.6 µM nih.gov
PazopanibVEGFR-230 nM nih.gov
Indazole-pyrimidine sulfonamide derivative (13i)VEGFR-234.5 nM nih.gov
JAK3 InhibitorJAK369 nM acs.org
AZD7648DNA-PKPotent and Selective nih.gov

Interaction with Other Enzymatic Systems

Beyond kinases, indazole derivatives have shown inhibitory activity against other enzyme classes.

Indoleamine 2,3-dioxygenase (IDO1): Novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors. nih.gov One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , was found to significantly suppress IDO1 expression in a concentration-dependent manner. nih.gov

Cyclooxygenase-2 (COX-2): Certain substituted indazoles, such as 4-bromo-6-chloro-1H-indazole, have been investigated for their potential to inhibit COX-2, an enzyme involved in inflammatory responses.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis (e.g., CB1 receptor, GPR120)

Indazole derivatives have also been explored as ligands for various G-protein coupled receptors (GPCRs) and other receptor types.

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of human CCR4. acs.org These antagonists bind to an intracellular allosteric site on the receptor. acs.org

Estrogen Receptors (ER): The indazole core has been utilized to develop highly selective ligands for the estrogen receptor β (ERβ). acs.org Some phenyl-2H-indazole derivatives show high affinity and selectivity for ERβ over ERα, with the best compounds having affinities comparable to estradiol. acs.org Furthermore, certain indazole-based compounds have been identified as estrogen receptor degraders (SERDs). nih.gov

Transient Receptor Potential Ankyrin-repeat 1 (TRPA1): Novel 1H-indazole derivatives have been reported as antagonists of the TRPA1 channel, with some compounds showing significant activity with IC50 values in the nanomolar range. nih.gov

Cellular Pathway Modulation by Indazole Compounds

The enzymatic and receptor-level interactions of indazole derivatives translate into the modulation of various cellular pathways, particularly those involved in cell growth, survival, and inflammation.

Interference with Cell Proliferation and Apoptotic Pathways

The anti-cancer activity of many indazole derivatives stems from their ability to halt cell proliferation and induce apoptosis.

Inhibition of Cell Growth: A number of indazole derivatives have demonstrated potent growth inhibitory activity against various cancer cell lines. mdpi.comresearchgate.net For example, compound 2f from a synthesized series showed IC50 values ranging from 0.23 to 1.15 µM across several cancer cell lines. researchgate.net

Induction of Apoptosis: Treatment of cancer cells with certain indazole derivatives has been shown to dose-dependently promote apoptosis. researchgate.net This is often associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Additionally, these compounds can decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. researchgate.net

Modulation of Inflammatory Signaling Cascades

Indazole derivatives have been shown to modulate inflammatory pathways, which are often dysregulated in cancer and other diseases.

MAPK Signaling: Galloyl benzamide-based indazole derivatives have been observed to inhibit the TNF-α-mediated phosphorylation of JNK and p38 MAPK. nih.gov

Anti-inflammatory Activity: The indazole nucleus is a component of compounds with known anti-inflammatory properties, such as Benzydamine. nih.govmdpi.com The potential of some indazoles to inhibit COX-2 also points to their role in modulating inflammatory responses. Furthermore, indazole ether-based scaffolds have been investigated as glucocorticoid receptor (GR) modulators for the treatment of inflammatory diseases. nih.gov

Mechanisms of Antimicrobial, Antifungal, and Antiviral Action

Detailed experimental studies on the antimicrobial, antifungal, and antiviral activities of 7-Bromo-6-chloro-2-methyl-indazole are not extensively available in the public domain. However, by examining the activities of structurally related indazole derivatives, we can infer potential mechanisms of action.

Indazole-containing compounds have demonstrated broad-spectrum biological activities. For instance, various substituted indazoles have been shown to possess antibacterial and antifungal properties. The proposed mechanisms for these activities often involve the inhibition of essential microbial enzymes or the disruption of cellular processes. For example, some indazole derivatives are known to interfere with bacterial cell wall synthesis or inhibit DNA replication, leading to cell death. researchgate.net

In the context of antifungal activity, research on other halogenated organic molecules suggests potential modes of action. For example, studies on compounds like 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone have shown potent activity against various Candida species. frontiersin.orgnih.gov The mechanism for such compounds is not always fully elucidated but can involve disruption of the fungal cell membrane or inhibition of key enzymes. While this data is not directly on this compound, it provides a framework for potential antifungal mechanisms that could be investigated for this specific compound.

Regarding antiviral activity, certain nucleoside analogues containing a pyrrolo[2,3-d]pyrimidine core, which shares some structural similarities with the indazole ring system, have been evaluated. For instance, 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives have shown activity against human cytomegalovirus (HCMV). nih.gov This suggests that indazole derivatives like this compound could potentially interfere with viral replication processes, although specific studies are required to confirm this.

Protein-Ligand Interaction Dynamics and Allosteric Modulation

The specific protein targets of this compound have not been explicitly identified in published literature. However, the indazole core is a well-established pharmacophore known to interact with a variety of protein targets, particularly protein kinases. The substitution pattern on the indazole ring, including the bromo and chloro groups at positions 7 and 6, respectively, and the methyl group at position 2, would significantly influence its binding affinity and selectivity for specific proteins.

The concept of allosteric modulation, where a ligand binds to a site on the protein distinct from the primary (orthosteric) binding site to modulate the protein's activity, is a key area of interest in drug discovery. nih.gov Indazole derivatives have been successfully developed as allosteric modulators. For example, enantiomerically pure indazole bioisosteres have been synthesized as negative allosteric modulators of NMDA receptors with the GluN2B subunit. nih.gov

The potential for this compound to act as an allosteric modulator would depend on its ability to bind to an allosteric pocket on a target protein, inducing a conformational change that alters the protein's function. The physicochemical properties imparted by the halogen and methyl substituents would be critical in determining such interactions. Computational modeling and experimental screening would be necessary to identify potential protein targets and to characterize the nature of any allosteric modulation.

While direct experimental data on this compound is scarce, the rich chemistry and diverse biological activities of the broader indazole class provide a strong rationale for its investigation as a potential therapeutic agent. Future research, including synthesis, in vitro and in vivo screening, and mechanistic studies, is needed to fully elucidate the biological profile of this specific compound.

Computational and Theoretical Chemistry Applications in Indazole Research

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 7-Bromo-6-chloro-2-methyl-indazole, DFT calculations can elucidate its electronic structure, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

In studies of various indazole derivatives, DFT calculations have been employed to predict their reactivity and stability. researchgate.net For instance, research on substituted indazoles has shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov These studies provide a framework for predicting how the bromo, chloro, and methyl substituents on the indazole core of this compound would modulate its electronic properties. Mapped electric potential (MEP) diagrams can also be generated to visualize the electrophilic and nucleophilic sites of the molecule, offering insights into its interaction with other chemical species. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Indazoles

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Indazole Derivative A-6.2-1.54.7
Indazole Derivative B-6.5-1.25.3
Indazole Derivative C-5.9-1.84.1

Note: This table presents hypothetical data based on typical values found in the literature for indazole derivatives to illustrate the application of DFT calculations. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Event Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the study of how molecules interact and change over time. For a flexible molecule like this compound, MD simulations can reveal its preferred three-dimensional structures in different environments, such as in solution or when interacting with a biological target.

By simulating the motion of atoms over time, MD can be used to understand the dynamics of binding events. For example, studies on the interaction of indazole derivatives with enzymes like cytochrome P450 have used MD simulations to investigate the unbinding pathways of the ligand from the active site. nih.gov This information is critical for understanding the mechanism of action and for designing molecules with improved binding affinity and residence time. The stability of a protein-ligand complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Molecular Docking Studies for Predicting Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding mode of a ligand in the active site.

For this compound, molecular docking studies could be performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on novel indazole derivatives have been used to assess their potential as anticancer agents by predicting their binding energies with specific protein targets. nih.govresearchgate.net The results of such studies can guide the optimization of the lead compound to enhance its binding affinity and selectivity.

Table 2: Example of Molecular Docking Results for Indazole Derivatives against a Protein Target

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Indazole Derivative X-8.5TYR23, LEU45, PHE89
Indazole Derivative Y-9.2TYR23, VAL67, ILE90
Indazole Derivative Z-7.8LEU45, ALA78

Note: This table provides hypothetical data to illustrate the output of molecular docking studies. The specific binding energy and interacting residues for this compound would depend on the chosen protein target.

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

For the synthesis of this compound, quantum chemical calculations could be employed to investigate the regioselectivity of the N-alkylation step, a common challenge in indazole chemistry. nih.gov By calculating the energies of the transition states leading to the N1 and N2 isomers, one can predict the likely outcome of the reaction under different conditions. nih.gov Such mechanistic insights are crucial for optimizing reaction conditions to favor the desired product.

Cheminformatics and Machine Learning Approaches for Virtual Screening and Lead Optimization

Cheminformatics and machine learning are increasingly used in drug discovery to analyze large chemical datasets and build predictive models. nih.govresearchgate.net These approaches can be applied to the study of indazole derivatives to identify promising candidates for further investigation.

Virtual screening of large compound libraries can be performed using machine learning models trained on known active and inactive compounds. These models can predict the biological activity of new compounds, such as this compound, based on their chemical structure. Furthermore, machine learning algorithms can be used for lead optimization by suggesting structural modifications that are likely to improve desired properties like potency and selectivity. acs.org Cheminformatics tools also aid in analyzing the chemical diversity of a set of compounds and in identifying structure-activity relationships (SAR). nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be valuable.

Theoretical calculations of NMR chemical shifts can help in the assignment of experimental spectra, especially for complex molecules with overlapping signals. Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net Comparing the computationally predicted spectra with experimental data can help to confirm the structure of the synthesized compound.

Advanced Applications and Future Research Directions for Halogenated Indazoles

Design and Synthesis of Next-Generation Indazole Scaffolds with Enhanced Specificity

The design of next-generation indazole scaffolds is a key area of research, aiming to create molecules with high affinity and specificity for their biological targets, thereby minimizing off-target effects and improving therapeutic outcomes. The substitution pattern on the indazole ring plays a crucial role in determining its interaction with target proteins.

Halogenation, particularly with bromine and chlorine, is a powerful tool in medicinal chemistry to enhance biological activity. For instance, the presence of a bromine atom can lead to the formation of strong halogen bonds with protein residues, contributing to tighter binding. The chloro group can influence the electronic properties of the molecule and its metabolic stability. The methylation at the N-2 position, as in the case of 7-Bromo-6-chloro-2-methyl-indazole, can lock the molecule in a specific tautomeric form, which can be crucial for optimal interaction with the target.

Modern synthetic methodologies are continuously being developed to allow for the precise and efficient introduction of these substituents. Advances in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have enabled the facile introduction of various functionalities at different positions of the indazole ring. acs.org Regioselective synthesis, which allows for the controlled placement of substituents, is of paramount importance. For example, methods for the regioselective bromination and cyclization are critical for preparing specific isomers like 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate in the synthesis of the HIV-1 capsid inhibitor Lenacapavir. researchgate.net This highlights the significance of developing synthetic routes that can deliver specific halogenated indazole isomers with high purity.

The table below showcases examples of biologically active halogenated indazole derivatives and the synthetic strategies employed.

Compound/IntermediateKey Synthetic StrategyBiological Relevance/ApplicationReference
7-Bromo-4-chloro-1H-indazol-3-amineRegioselective bromination and heterocycle formationIntermediate for Lenacapavir (HIV-1 inhibitor) researchgate.netchemrxiv.org
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenolMulti-step synthesis involving substituted indazolesIDO1 enzyme inhibition mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas for Indazole Compounds

The indazole scaffold has demonstrated a remarkable versatility in targeting a wide array of biological molecules, leading to its exploration in various therapeutic areas. nih.govcaribjscitech.com While much of the focus has been on oncology and inflammatory diseases, the unique properties of halogenated indazoles are paving the way for their investigation against novel targets.

The proven success of indazole-based drugs like Axitinib (a kinase inhibitor) and Niraparib (a PARP inhibitor) in cancer therapy has spurred further research into other protein kinases and DNA repair pathways. caribjscitech.com The specific substitution pattern of this compound could potentially be optimized to target specific kinase isoforms or other enzymes involved in cancer cell proliferation and survival. nih.gov

Beyond cancer, halogenated indazoles are being investigated for their potential in treating infectious diseases. The discovery that 7-bromo-4-chloro-1H-indazol-3-amine is a key building block for an anti-HIV agent underscores the potential of this class of compounds in antiviral research. researchgate.net Furthermore, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial properties. researchgate.net

The central nervous system (CNS) also presents a promising area for the application of indazole derivatives. Certain indazole compounds have been patented for their activity as CB1 receptor agonists, suggesting potential applications in pain management, appetite stimulation, and other neurological conditions. google.com The lipophilicity imparted by the halogen atoms in this compound could potentially facilitate its transport across the blood-brain barrier, making it a candidate for CNS-related targets.

The following table summarizes some of the therapeutic areas where halogenated indazoles have shown promise.

Therapeutic AreaSpecific Target/ApplicationExample Class of IndazoleReference
Oncology Kinase inhibition, PARP inhibitionAxitinib, Niraparib caribjscitech.com
Infectious Diseases HIV-1 capsid inhibition, Antimicrobial activity7-Bromo-4-chloro-1H-indazol-3-amine derivatives researchgate.netchemrxiv.org
Antimicrobial activity6-Bromo-1H-indazole derivatives researchgate.net
Central Nervous System CB1 receptor agonismPatented indazole compounds google.com
Inflammatory Diseases Anti-inflammatory activityVarious indazole derivatives nih.govcaribjscitech.com
Metabolic Disorders Anti-diabetic activityInvestigational indazole derivatives nih.gov

Development of Indazole-Based Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe should be potent, selective, and have a well-defined mechanism of action. The structural features of halogenated indazoles make them attractive candidates for the development of such probes.

The ability to introduce photoreactive groups or affinity tags onto the indazole scaffold through modern synthetic methods allows for the creation of versatile chemical probes. These probes can be used to identify and validate novel drug targets, map protein-ligand interactions, and elucidate the mechanism of action of bioactive compounds. For instance, an indazole-based probe could be designed to covalently label its target protein upon photoactivation, enabling its identification and characterization.

The halogen atoms in this compound can serve as handles for further chemical modification. For example, the bromine atom could be utilized in cross-coupling reactions to attach a linker connected to a fluorescent dye or a biotin (B1667282) tag. Such probes would be invaluable for in vitro and in vivo imaging studies, allowing researchers to visualize the distribution and target engagement of the indazole compound within cells and organisms.

Integration of Multi-Omics Data with Chemical Biology in Indazole Research

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized drug discovery. By providing a global view of the molecular changes that occur in response to a drug candidate, these technologies can help to identify biomarkers of efficacy and toxicity, and to elucidate the compound's mechanism of action.

In the context of indazole research, integrating multi-omics data with chemical biology approaches can provide a deeper understanding of how these compounds exert their biological effects. For example, treating cancer cells with a novel halogenated indazole and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles could reveal the signaling pathways that are modulated by the compound. This information can then be used to optimize the lead compound and to identify patient populations that are most likely to respond to the treatment.

Furthermore, chemoproteomics, a technique that combines chemical probes with mass spectrometry-based proteomics, can be used to identify the direct protein targets of an indazole compound on a proteome-wide scale. This can lead to the discovery of unexpected biological targets and new therapeutic applications for this class of molecules.

Emerging Trends and Challenges in the Research and Development of Indazole Derivatives

The field of indazole research is continually advancing, with several emerging trends that promise to shape the future of this important class of compounds. One such trend is the development of "fragment-based drug discovery" (FBDD), where small, low-complexity molecules (fragments) that bind to a target are identified and then optimized into more potent lead compounds. acs.org The indazole scaffold is an ideal starting point for FBDD, and the systematic exploration of different substitution patterns, including halogenation, can lead to the rapid identification of novel drug candidates.

Another emerging area is the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its degradation. An indazole moiety could be incorporated into a PROTAC as the target-binding element, providing a novel mechanism for modulating the activity of disease-causing proteins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.